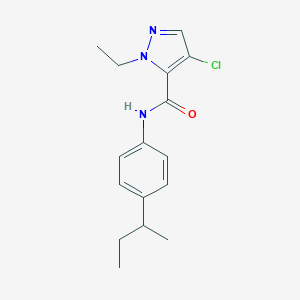
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. The compound is known to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
作用机制
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes.
Biochemical and Physiological Effects:
The inhibition of NF-κB by 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have a variety of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to be a highly specific inhibitor of NF-κB, with minimal off-target effects. However, one limitation of using 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 is its potential for cytotoxicity at high concentrations. Careful titration of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 is necessary to avoid cytotoxic effects in cell culture experiments.
未来方向
There are several future directions for the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in scientific research. One potential direction is the development of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 analogs with improved pharmacokinetic properties. Another potential direction is the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in combination with other therapeutic agents to enhance its therapeutic efficacy. Additionally, the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in animal models of disease may provide further insights into its therapeutic potential.
合成方法
The synthesis of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 involves a series of chemical reactions. The starting material for the synthesis is 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-N-(2-bromoacetyl)aniline to form the intermediate product. The intermediate is then reacted with ammonium carbonate to form the final product, 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082.
科学研究应用
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. The inhibition of NF-κB by 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory diseases, and viral infections.
属性
产品名称 |
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C13H13BrN4O2 |
分子量 |
337.17 g/mol |
IUPAC 名称 |
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4O2/c1-7-10(14)11(17-18(7)2)13(20)16-9-6-4-3-5-8(9)12(15)19/h3-6H,1-2H3,(H2,15,19)(H,16,20) |
InChI 键 |
BYFFJUBURXSPLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2C(=O)N)Br |
规范 SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)



![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)





![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)

